![molecular formula C12H11NO3 B14360015 7-Methoxy-10-nitrobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene CAS No. 90730-48-6](/img/structure/B14360015.png)
7-Methoxy-10-nitrobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-10-nitrobicyclo[441]undeca-1,3,5,7,9-pentaene is a chemical compound with a unique bicyclic structure It is part of the bicyclo[44
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-10-nitrobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene typically involves multiple steps. One common method starts with the Birch reduction of naphthalene to isotetralin, followed by the addition of dichlorocarbene to form a transannular cyclopropane ring. This is then followed by further reduction to remove the chloride substituents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis and scale-up processes would apply.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-10-nitrobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
7-Methoxy-10-nitrobicyclo[44
Chemistry: It can be used as a building block for more complex molecules and as a reagent in various organic synthesis reactions.
Biology: Its unique structure may allow it to interact with biological molecules in interesting ways, making it a candidate for drug discovery and development.
Industry: It could be used in the development of new materials with specialized properties.
Mechanism of Action
The mechanism of action of 7-Methoxy-10-nitrobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene involves its interaction with molecular targets through its unique bicyclic structure. This interaction can affect various molecular pathways, depending on the specific application. For example, in medicinal chemistry, it might interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: This compound shares the same bicyclic structure but lacks the methoxy and nitro groups.
11-Oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: This compound has an oxygen atom in place of one of the carbon atoms in the bicyclic structure.
Bicyclo[5.3.1]undeca-1,3,5,7,9-pentaene: This compound has a different bicyclic structure but shares some chemical properties.
Uniqueness
The presence of the methoxy and nitro groups in 7-Methoxy-10-nitrobicyclo[441]undeca-1,3,5,7,9-pentaene makes it unique compared to its analogs
Properties
CAS No. |
90730-48-6 |
|---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
2-methoxy-5-nitrobicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene |
InChI |
InChI=1S/C12H11NO3/c1-16-12-7-6-11(13(14)15)9-4-2-3-5-10(12)8-9/h2-7H,8H2,1H3 |
InChI Key |
IEDRGGZWNLNTIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C1C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


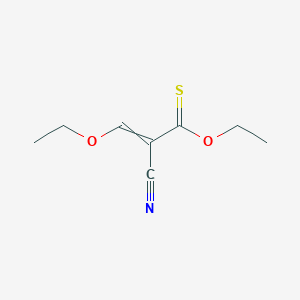
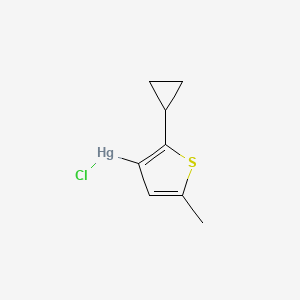
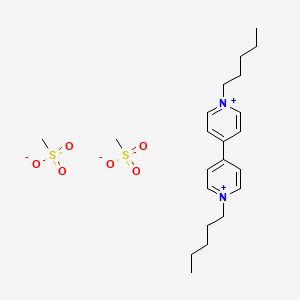
dimethylsilane](/img/structure/B14359973.png)
![2,4-Dibromo-3-(diethylamino)-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14359980.png)
![(Bicyclo[2.2.1]heptan-2-yl)(chloro)mercury](/img/structure/B14359987.png)
![S-(4-Hydroxyphenyl) 4-[(4-hydroxyphenyl)sulfanyl]butanethioate](/img/structure/B14359988.png)

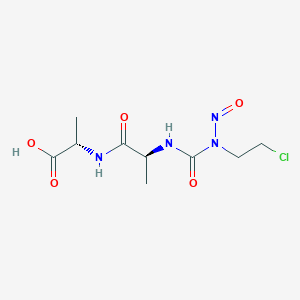
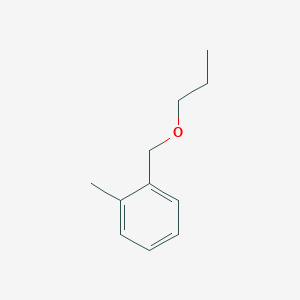
![7-(Phenylsulfanyl)bicyclo[2.2.1]heptane](/img/structure/B14359996.png)
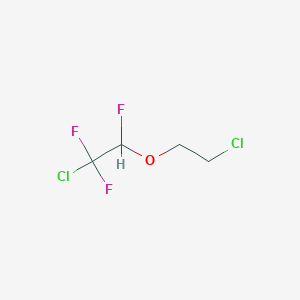
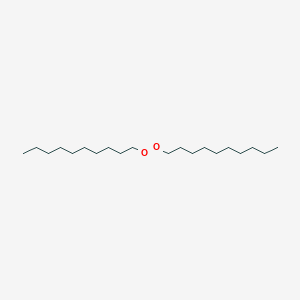
![Butyl 3-{4-[(E)-(4-aminophenyl)diazenyl]phenyl}prop-2-enoate](/img/structure/B14360017.png)
